7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
CAS No.: 1425335-80-3
Cat. No.: VC2738133
Molecular Formula: C22H27NO2S
Molecular Weight: 369.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1425335-80-3 |
|---|---|
| Molecular Formula | C22H27NO2S |
| Molecular Weight | 369.5 g/mol |
| IUPAC Name | 7-methyl-2-(4-methylphenyl)sulfonylspiro[1,3-dihydroisoquinoline-4,1'-cyclohexane] |
| Standard InChI | InChI=1S/C22H27NO2S/c1-17-6-9-20(10-7-17)26(24,25)23-15-19-14-18(2)8-11-21(19)22(16-23)12-4-3-5-13-22/h6-11,14H,3-5,12-13,15-16H2,1-2H3 |
| Standard InChI Key | SFRYOACXNICWQH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C=CC(=C3)C)C4(C2)CCCCC4 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C=CC(=C3)C)C4(C2)CCCCC4 |
Introduction
Chemical Structure and Properties
7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] belongs to the class of spiro-isoquinoline compounds, characterized by a central spiro carbon that connects two distinct ring systems: a cyclohexane ring and an isoquinoline moiety. This configuration creates a rigid three-dimensional framework that significantly influences the compound's physical, chemical, and biological properties.
The structural features of this compound include:
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A central spiro carbon connecting the cyclohexane ring to the isoquinoline ring system
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A methyl substituent at the 7' position of the isoquinoline ring
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A tosyl group (4-methylbenzenesulfonyl) attached to the nitrogen at the 2' position
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A partially saturated (dihydro) configuration in the isoquinoline portion
Physical and Chemical Properties
The key physicochemical properties of the compound are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 1425335-80-3 |
| Molecular Formula | C22H27NO2S |
| Molecular Weight | 369.5 g/mol |
| IUPAC Name | 7-methyl-2-(4-methylphenyl)sulfonylspiro[1,3-dihydroisoquinoline-4,1'-cyclohexane] |
| Standard InChI | InChI=1S/C22H27NO2S/c1-17-6-9-20(10-7-17)26(24,25)23-15-19-14-18(2)8-11-21(19)22(16-23)12-4-3-5-13-22/h6-11,14H,3-5,12-13,15-16H2,1-2H3 |
| Standard InChIKey | SFRYOACXNICWQH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C=CC(=C3)C)C4(C2)CCCCC4 |
The tosyl group (4-methylbenzenesulfonyl) attached to the nitrogen atom is particularly significant as it enhances the compound's reactivity profile and increases its solubility in various organic solvents, which is advantageous for both synthetic chemistry and potential pharmaceutical applications .
Structural Comparison with Related Compounds
The unique structural features of 7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] distinguish it from other isoquinoline derivatives. Unlike simple isoquinolines, which contain a fused benzene and pyridine ring system, this compound incorporates a spiro junction that creates a three-dimensional structure with distinct spatial arrangements .
When compared to other spiro-isoquinoline derivatives, such as spiro[cyclopropane-1,4'-isoquinoline] compounds, the presence of the cyclohexane ring instead of a cyclopropane ring provides additional conformational stability and potentially alters the compound's pharmacokinetic properties .
Biological Activity and Medicinal Applications
The unique structural features of 7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] contribute to its potential biological activities, particularly in the context of neurodegenerative disorders and other therapeutic areas.
Broader Medicinal Context
As a member of the isoquinoline class, 7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] exists within a framework of compounds with established therapeutic potential. Isoquinoline derivatives broadly demonstrate activities including:
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Anti-cancer effects
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Anti-oxidant properties
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Anti-microbial activity
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Anti-inflammatory action
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Analgesic effects
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Anti-fungal properties
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Anti-viral capabilities
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Antispasmodic activity
The specific spiro arrangement in this compound creates a unique three-dimensional structure that may offer selective binding to biological targets, potentially enhancing therapeutic efficacy while reducing off-target effects .
Comparative Activity with Related Compounds
Research on related spiro-isoquinoline compounds provides context for understanding the potential activity profile of 7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]. For instance, studies on 3′,4′-dihydro-2′H-spiro[indoline-3,1′-isoquinolin] derivatives have demonstrated anti-proliferative activity against multiple cancer cell lines, particularly renal cancer, leukemia, melanoma, and various solid tumors .
Similarly, research on furoxan-coupled spiro-isoquinolino-piperidine derivatives has shown promising smooth muscle relaxant activity, suggesting potential applications in cardiovascular and pulmonary disorders .
Structure-Activity Relationships
Key Structural Determinants of Activity
Several structural elements appear particularly significant for the compound's biological activities:
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The Spiro Junction: The spiro carbon creates a rigid three-dimensional structure that can influence binding selectivity to biological targets, potentially enhancing specific interactions while reducing off-target effects.
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The Tosyl Group: This sulfonyl moiety affects the compound's electron distribution, potentially enhancing its ability to form hydrogen bonds and other interactions with protein targets. It also influences the compound's solubility and pharmacokinetic profile .
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The 7'-Methyl Substituent: The methyl group at the 7' position may affect the electron density of the aromatic ring, potentially influencing binding interactions with target proteins.
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The Partially Saturated Isoquinoline: The dihydro configuration in the isoquinoline portion provides conformational flexibility that might be critical for optimal interaction with biological targets.
Industrial and Research Applications
Beyond its potential therapeutic applications, 7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] shows promise in various industrial and research contexts.
Applications in Materials Science
The compound's unique chemical properties make it valuable in the development of advanced materials:
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Polymer Development: The rigid spiro structure could serve as a building block for specialized polymers with unique physical and chemical properties.
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Catalysis: The compound may function as a catalyst or catalyst component in various chemical transformations, particularly those requiring selective spatial arrangements.
Research Tool Applications
As a complex organic molecule with a defined three-dimensional structure, 7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] may serve as:
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A probe for studying protein-ligand interactions in biochemical research
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A scaffold for developing chemical libraries for drug discovery
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A model compound for studying reaction mechanisms and developing new synthetic methodologies
Future Research Directions
Research on 7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] is still in its early stages, with several promising avenues for future investigation.
Therapeutic Development Opportunities
Future research should focus on:
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Comprehensive Evaluation of Acetylcholinesterase Inhibition: Detailed in vitro and in vivo studies to characterize the compound's potency, selectivity, and pharmacokinetic properties as an acetylcholinesterase inhibitor.
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Anti-Cancer Potential: Investigation of the compound's effects on various cancer cell lines, particularly renal cancer, given the activity observed in related spiro-isoquinoline compounds .
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Anti-Inflammatory Properties: Assessment of its potential anti-inflammatory effects, which are common among isoquinoline derivatives .
Synthetic Chemistry Advancements
Development of improved synthetic routes for 7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] and its analogs represents another important research direction. Key areas include:
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